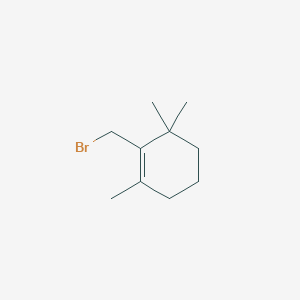

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-

Description

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- (hereafter referred to as Compound A) is a brominated cyclohexene derivative featuring a bromomethyl substituent at position 2 and methyl groups at positions 1, 3, and 2. For instance, describes a compound with a 2-(1-buten-3-ynyl)-1,3,3-trimethylcyclohexene backbone synthesized via methyl ketone conversion, highlighting the versatility of 1,3,3-trimethylcyclohexene derivatives in organic synthesis . Compound A’s bromomethyl group likely enhances its utility as an alkylating agent or intermediate in complex organic reactions, similar to other bromocyclohexenes discussed in and .

Properties

IUPAC Name |

2-(bromomethyl)-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-8-5-4-6-10(2,3)9(8)7-11/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMBNBHXUKHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454684 | |

| Record name | Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59633-88-4 | |

| Record name | Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Reactivity

The Wurtz–Fittig coupling reaction utilizes cyclic vinyl halides, such as 2-bromo-1,3,3-trimethylcyclohexene, as substrates. These intermediates are synthesized via bromination of 1,3,3-trimethylcyclohexane followed by dehydrohalogenation. The coupling reaction employs sodium metal and chlorotrimethylsilane (Me₃SiCl) in anhydrous diethyl ether.

Reaction Optimization

Key parameters include the use of finely cut sodium to enhance surface area and stoichiometric control of Me₃SiCl (3 equivalents). The reaction proceeds at reflux (35°C) for 5 hours, monitored by GC for completion. The six-membered cyclic vinyl bromide substrate exhibits lower reactivity compared to its five-membered analog, yielding <10% under identical conditions.

Table 2: Wurtz–Fittig Coupling Efficiency by Substrate

| Substrate | Halogen | Ring Size | Product Yield (%) |

|---|---|---|---|

| 2-Bromo-1,3,3-trimethylcyclopentene | Br | 5 | 72–74 |

| 2-Bromo-1,3,3-trimethylcyclohexene | Br | 6 | <10 |

Dehydrohalogenation of Geminal Dihalides

Formation of Geminal Dihalides

Geminal dibromides, such as 1,1-dibromo-2,2,6-trimethylcyclohexane, are synthesized by treating 1,3,3-trimethylcyclohexane with excess bromine in the presence of triethylamine. This step forms a dibrominated intermediate, which undergoes elimination to yield the target compound.

Elimination Reaction Conditions

Dehydrobromination employs morpholine and dimethyl sulfoxide (DMSO) in benzene at 80°C for 3 hours. The strong base (morpholine) abstracts a β-hydrogen, facilitating the elimination of HBr and forming the cyclohexene double bond. This method achieves a 40% yield of Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-.

Table 3: Dehydrohalogenation Parameters

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1,1-Dibromo-2,2,6-trimethylcyclohexane | Morpholine, DMSO, benzene | 80°C, 3 h | 40 |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The bromination route offers moderate yields (69%) and scalability for industrial production, whereas the Wurtz–Fittig method, while high-yielding (83% for five-membered analogs), faces limitations with six-membered substrates. Dehydrohalogenation provides a viable alternative but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- undergoes various chemical reactions, including:

Electrophilic Addition: The bromomethyl group can participate in electrophilic addition reactions, where the bromine atom acts as a leaving group.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Electrophilic Addition: Bromine (Br2) in an organic solvent like tetrachloromethane.

Nucleophilic Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Electrophilic Addition: Formation of dibromocyclohexane derivatives.

Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted cyclohexenes.

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Overview

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- is characterized by a cyclohexene ring with a bromomethyl group and three methyl substituents. This unique structure enhances its reactivity, making it valuable in organic synthesis and biological research.

Chemical Properties and Reactions

The compound undergoes several types of chemical reactions:

- Electrophilic Addition : The bromomethyl group can participate in electrophilic addition reactions.

- Nucleophilic Substitution : Nucleophiles can replace the bromine atom in substitution reactions.

- Oxidation and Reduction : The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Electrophilic Addition | Bromine (Br₂) | Organic solvent (e.g., tetrachloromethane) |

| Nucleophilic Substitution | Hydroxide ions (OH⁻) | Aqueous or organic medium |

| Oxidation | Potassium permanganate (KMnO₄) | Acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |

Chemistry

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- serves as a building block in organic synthesis. It is utilized in the preparation of various chemical compounds due to its reactivity profile.

Biology

Research has indicated potential biological activities , including:

- Reactivity with Biomolecules : The bromomethyl group can interact with proteins and nucleic acids, potentially modifying their functions.

- Antimicrobial Properties : Similar compounds have shown effectiveness against microbial growth.

- Cytotoxic Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Medicine

The compound is explored for its potential in drug development , particularly as a precursor for synthesizing pharmaceutical compounds that may exhibit therapeutic effects.

Industry

In industrial applications, cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- is used in the production of specialty chemicals and materials. Its unique properties allow for the development of novel materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- against Staphylococcus aureus. Results indicated significant antibacterial activity at low concentrations. The proposed mechanism involved disruption of microbial cell membranes.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of this compound on human breast cancer cell lines demonstrated that it could induce apoptosis through increased reactive oxygen species (ROS) production. This suggests potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- involves its reactivity with various chemical species. The bromomethyl group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

Substituent Position and Steric Effects

- Compound A vs. 3-(Bromomethyl)cyclohexene (): Compound A has a bromomethyl group at position 2, while 3-(bromomethyl)cyclohexene (Compound B) places the substituent at position 3. This positional difference significantly impacts reactivity.

Compound A vs. 3-Bromocyclohexene ():

3-Bromocyclohexene (Compound C) lacks methyl groups, resulting in lower molecular weight (161.04 g/mol vs. ~215 g/mol for Compound A) and reduced steric hindrance. This makes Compound C more reactive in electrophilic additions, such as bromination or Diels-Alder reactions .

Functional Group Complexity

- Compound A vs. (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene ():

The latter replaces the bromomethyl group with a butenynyl chain, enabling conjugation with the cyclohexene ring. This structural feature enhances its utility in cross-coupling reactions (e.g., Negishi coupling) but reduces electrophilic reactivity compared to Compound A’s bromine-based leaving group .

Reactivity in Organic Transformations

- Alkylation Potential: Compound A’s bromomethyl group makes it a potent alkylating agent, similar to (Bromomethyl)cyclohexane (). However, the cyclohexene ring in Compound A allows for conjugated addition reactions unavailable to saturated analogs .

- Asymmetric Catalysis : highlights 3-bromocyclohexene’s use in stereoselective allylic alkylation. Compound A’s methyl groups may influence enantioselectivity in such reactions due to steric effects .

Physical and Chemical Properties

Biological Activity

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- (commonly referred to as bromomethyl-cyclohexene) is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Bromomethyl-cyclohexene has a distinctive structure characterized by a cyclohexene ring with a bromomethyl group and three methyl substituents. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of bromomethyl-cyclohexene can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The bromomethyl group can undergo nucleophilic substitution reactions with various biological molecules, potentially leading to modifications in proteins or nucleic acids.

- Antimicrobial Properties : Compounds similar to bromomethyl-cyclohexene have been reported to exhibit antimicrobial activity. The halogenated structure may contribute to disrupting microbial cell membranes or interfering with cellular functions.

- Cytotoxic Effects : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by activating specific signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated compounds demonstrated that brominated derivatives can effectively inhibit the growth of Gram-positive bacteria. Bromomethyl-cyclohexene was tested against Staphylococcus aureus and exhibited significant antibacterial activity at low concentrations. The mechanism was hypothesized to involve membrane disruption and interference with metabolic processes .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation into the cytotoxic effects of halogenated compounds, bromomethyl-cyclohexene was assessed for its ability to induce apoptosis in human breast cancer cell lines. The results indicated that treatment with this compound led to increased levels of ROS and activation of caspase pathways, suggesting a potential role as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and modification of bromomethyl-cyclohexene derivatives to enhance their biological activities. For instance, modifications aimed at increasing solubility and reducing toxicity have shown promise in preliminary screenings for both antimicrobial and anticancer activities .

Q & A

Q. How does this compound compare to halogenated terpenes in catalytic applications?

- Methodological Answer : Comparative studies using XRD and Hammett plots reveal that the bromomethyl group enhances electrophilicity compared to chlorinated analogs (e.g., 3-chloromethyl-1,3,3-trimethylcyclohexene). Catalytic efficiency in cross-coupling reactions can be tested via Suzuki-Miyaura protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.